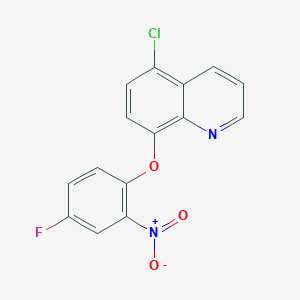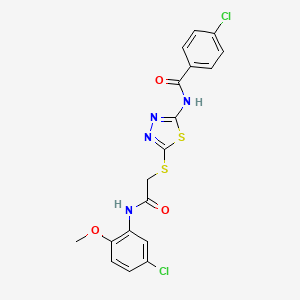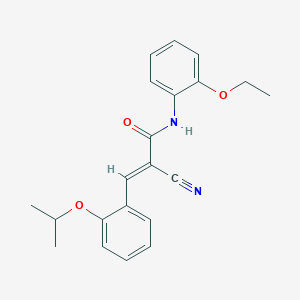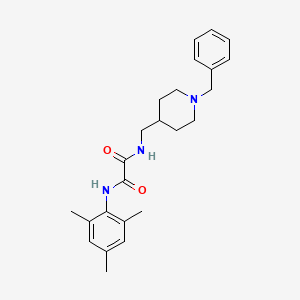
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is a chemical compound with the molecular formula C15H8ClFN2O3 and a molecular weight of 318.69 . It is a solid substance .
Synthesis Analysis
The synthesis of fluorinated quinolines, like this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H8ClFN2O3/c16-11-4-6-14 (15-10 (11)2-1-7-18-15)22-13-5-3-9 (17)8-12 (13)19 (20)21/h1-8H .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 318.69 .Aplicaciones Científicas De Investigación
Quinoline-Containing Calixarene Fluoroionophores
The study by Casnati et al. (2003) highlights the application of a similar quinoline derivative in creating efficient fluoroionophores. By appending the 8-alkoxy-5-chloroquinoline fluorophore to a calix[4]arene triamide, researchers developed ligands that exhibited selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. These findings underscore the potential of quinoline derivatives in detecting and analyzing specific metal ions in various settings, from environmental monitoring to biochemical research (Casnati et al., 2003).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores
Padalkar and Sekar (2014) synthesized quinoline derivatives that showcased unique photophysical behaviors, highlighting their potential as ESIPT-based fluorophores. These compounds exhibited dual emissions and large Stokes' shifts, suggesting their utility in fluorescence spectroscopy and imaging applications. The study demonstrates the versatility of quinoline derivatives in developing new materials for advanced optical and electronic devices (Padalkar & Sekar, 2014).
Synthesis and Pharmacological Activity of Chromeno-Quinolines
Hegab et al. (2007) explored the synthesis of chromeno[4,3-b]quinolines from β-chloro carboxyaldehydes and aniline derivatives, resulting in compounds with significant anti-inflammatory activity. Although this study touches on pharmacological activities, it also emphasizes the chemical diversity and synthetic accessibility of quinoline derivatives for various applications beyond pharmacology (Hegab et al., 2007).
Novel Quinoline Derivatives as c-Met Kinase Inhibitors
Li et al. (2013) described the synthesis of 4-(2-fluorophenoxy)quinoline derivatives that exhibited potent in vitro activities against c-Met kinase, a critical enzyme in cancer progression. By identifying structural features conducive to antitumor activity, this research contributes to the development of targeted cancer therapies, showcasing the role of quinoline derivatives in medicinal chemistry (Li et al., 2013).
Safety and Hazards
The safety information for 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound under inert gas and protect it from moisture .
Propiedades
IUPAC Name |
5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTOOGBUCYDVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)
![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)
![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)


![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)



![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)



![4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2651080.png)